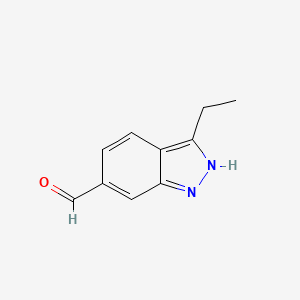

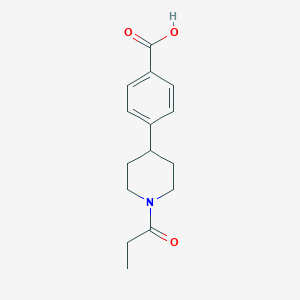

![molecular formula C10H11BO4 B1392757 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid CAS No. 1268335-33-6](/img/structure/B1392757.png)

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid

Descripción general

Descripción

“3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid” is a derivative of boronic acid combining a cyclic hemiester moiety with a free hydroxyl group . It has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles .

Synthesis Analysis

The compound has been synthesized via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .Molecular Structure Analysis

The molecular formula of the compound is C10H11BO4. Boron in the molecule represents a strong Lewis acidic center and the benzoxaboroles are considered more acidic than arylboronic acids .Chemical Reactions Analysis

The compound has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles . Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 206 g/mol.Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid and its derivatives show promising results in antimicrobial and anticancer applications. A study by Pansare et al. (2019) highlighted the synthesis of various carboxylic acid derivatives, including the 3-hydroxypropanoic acid derivatives, showing high antibacterial and antifungal activity, as well as significant activity against human breast cancer cell lines MCF-7 and BT-474 (Pansare et al., 2019).

Synthesis and Structural Analysis

The compound's role in the synthesis of ortho-functionalized arylboronic acids is evident from the work of Da̧browski et al. (2007). They demonstrated the use of ortho-lithiated derivatives of protected phenylboronic acid for synthesizing various arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the compound's utility in creating complex organic structures (Da̧browski et al., 2007).

Tautomeric Equilibrium Studies

Luliński et al. (2007) explored the tautomeric equilibrium of functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This research provides insights into the dynamic chemical behavior of these compounds in solution, which is crucial for understanding their reactivity and potential applications (Luliński et al., 2007).

Antimycobacterial Research

A recent study by Šlechta et al. (2023) focused on the synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as potential inhibitors of mycobacterial leucyl-tRNA synthetase. These compounds showed significant antimycobacterial activity, particularly against multidrug-resistant strains, demonstrating the compound's potential in addressing antibiotic resistance (Šlechta et al., 2023).

Novel Therapeutics for African Trypanosomiasis

Nare et al. (2010) reported the discovery of boron-containing molecules, including derivatives of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid, as potent compounds against Trypanosoma brucei. These compounds demonstrated cure in murine models of late-stage Central Nervous System African Trypanosomiasis when administered orally, indicating their potential as novel therapeutics for this disease (Nare et al., 2010).

Treatment of Skin Inflammation

Dong et al. (2016) characterized benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including crisaborole, a derivative of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid, for the treatment of skin diseases like psoriasis and atopic dermatitis. These inhibitors were shown to suppress the release of various cytokines associated with skin inflammation and skin architecture changes, presenting a new class of topical treatments for these conditions (Dong et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is the Mycobacterial Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its tRNA.

Mode of Action

The compound interacts with its target by inhibiting the function of the Mycobacterial Leucyl-tRNA Synthetase . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and multiplication of the mycobacteria .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in mycobacteria. By inhibiting the function of the Leucyl-tRNA Synthetase, the compound disrupts the attachment of the correct amino acid to its tRNA, a critical step in protein synthesis . The downstream effect is a disruption in the growth and multiplication of the mycobacteria .

Pharmacokinetics

The compound has been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria . This suggests that the compound may have suitable bioavailability for these applications.

Result of Action

The result of the compound’s action is the inhibition of growth of mycobacteria in the range of micromolar concentrations . It also retains this activity against multidrug-resistant clinical isolates . This indicates that the compound could be a potential candidate for the treatment of diseases caused by mycobacteria, such as tuberculosis .

Action Environment

The compound has demonstrated selectivity against mycobacteria in in vitro conditions , suggesting that it may be effective in a variety of environments where mycobacteria are present.

Safety and Hazards

The compound has demonstrated differential toxicity against human cells (colon epithelium or red blood cells). The modified conjugate 2-(N,N-dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB showed the best combination of a high antifungal activity with a low cytotoxic and hemolytic potency .

Direcciones Futuras

The compound has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles . These novel compounds have been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria. Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates . The structure-activity relationships have been derived and supported with a molecular docking study, which confirmed a selectivity toward the potential target leucyl-tRNA synthetase without an impact on the human enzyme . These compounds can become important materials in antimycobacterial research .

Propiedades

IUPAC Name |

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVOKIPNIZQANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC=C2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid | |

CAS RN |

1268335-33-6 | |

| Record name | 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B1392683.png)

![6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine](/img/structure/B1392684.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)

![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)

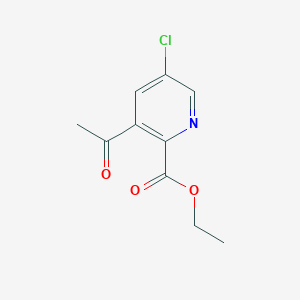

![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)

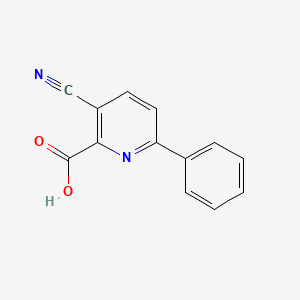

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)